molecular formula C12H12N2O2 B1454798 Ethyl 2-(quinoxalin-6-YL)acetate CAS No. 473895-87-3

Ethyl 2-(quinoxalin-6-YL)acetate

Cat. No. B1454798
M. Wt: 216.24 g/mol
InChI Key: XQDDZGLTYPDZOI-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

To a solution of quinoxalin-6-yl-acetic acid ethyl ester (95 mg, 0.44 mmol) in methanol (2 mL) was added 4 M aqueous lithium hydroxide (0.55 mL, 2.2 mmol). The reaction mixture was stirred at room temperature for 17 h then it was concentrated in vacuo, diluted with water and extracted with diethyl ether (3×). The aqueous layer was treated with 1 N aqueous hydrochloric acid until pH 2 and extracted with ethyl acetate (3×). The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to provide 64 mg of product as a beige solid. 1H NMR 500 MHz (DMSO) δ 3.90 (s, 2H), 7.78 (dd, 1H), 7.99 (d, 1H), 8.06 (d, 1H), 8.93 (dd, 2H); MS (m/z) 189 [M+H+]+.
Quantity
95 mg
Type
reactant
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH2:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][CH:15]=1)[N:12]=[CH:11][CH:10]=[N:9]2)C.[OH-].[Li+]>CO>[N:12]1[C:13]2[C:8](=[CH:7][C:6]([CH2:5][C:4]([OH:16])=[O:3])=[CH:15][CH:14]=2)[N:9]=[CH:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
Quantity
95 mg
Type
reactant
Smiles
C(C)OC(CC=1C=C2N=CC=NC2=CC1)=O
Name
Quantity
0.55 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
it was concentrated in vacuo
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×)
ADDITION
Type
ADDITION
Details
The aqueous layer was treated with 1 N aqueous hydrochloric acid until pH 2
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
N1=CC=NC2=CC(=CC=C12)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 64 mg
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.